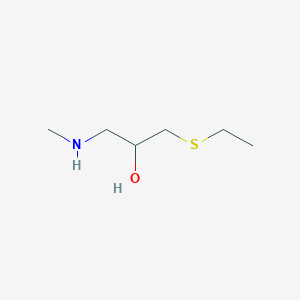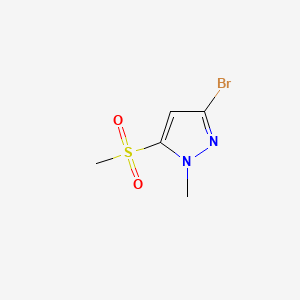
1-(Ethylthio)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C6H15NOS It is a derivative of propanol, featuring both an ethylthio group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylthio)-3-(methylamino)propan-2-ol typically involves the reaction of 3-chloropropan-1-ol with ethylthiolate, followed by the introduction of a methylamino group. The reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: 3-chloropropan-1-ol reacts with sodium ethylthiolate to form 1-(ethylthio)propan-3-ol.
Step 2: The intermediate product is then reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylthio)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethylthio)-3-(methylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with active sites, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylthio)-3-(methylamino)propan-2-ol
- 1-(Ethylthio)-2-(methylamino)ethanol
- 1-(Ethylthio)-3-(ethylamino)propan-2-ol
Uniqueness
1-(Ethylthio)-3-(methylamino)propan-2-ol is unique due to the presence of both an ethylthio and a methylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C6H15NOS/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
FPGFDIOGLHRGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)









![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)



